(3S)-(-)-3-(Ethylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

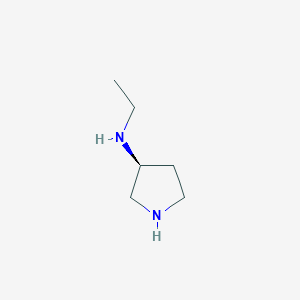

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPWFHLFKAUEA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628464 | |

| Record name | (3S)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381670-31-1 | |

| Record name | (3S)-N-Ethyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381670-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(-)-3-(Ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3S)-(-)-3-(Ethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules.[1] The pyrrolidine scaffold is a key component in numerous natural alkaloids and synthetic drugs, highlighting its significance in pharmaceutical research and development.[1][2][3] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering essential data for its application in laboratory and developmental settings.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis and biological assays. As a liquid at standard temperature and pressure, its properties are comparable to other small, functionalized amines.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Weight | 114.19 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 176 °C | [4] |

| Density | 0.92 g/cm³ | [4] |

| Melting Point | Not explicitly stated, but is a liquid at room temperature, suggesting a melting point below 20-25 °C. | |

| Solubility | While specific solubility data is not available, its structure suggests miscibility with water and most organic solvents, similar to the parent compound, pyrrolidine.[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections outline generalized experimental protocols for measuring the key physical parameters of liquid amines like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the liquid in the fusion tube.

-

Apparatus Setup: The fusion tube containing the sample and capillary tube is attached to a thermometer. This assembly is then placed in a heating block or a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heat source is removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external pressure.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements.

Methodology:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

-

Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. It is important to perform the measurement at a constant, recorded temperature as density is temperature-dependent.

The Role of the Pyrrolidine Scaffold in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective binding to biological targets.[2] This structural feature is exploited in the design of a wide array of therapeutic agents.

The diagram below illustrates the central role of the pyrrolidine scaffold in the drug development pipeline, from initial synthesis to the generation of biologically active compounds.

References

(3S)-(-)-3-(Ethylamino)pyrrolidine chemical structure and stereochemistry

An In-depth Technical Guide to (3S)-(-)-3-(Ethylamino)pyrrolidine: Chemical Structure and Stereochemistry

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a key chiral building block in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a chiral secondary amine featuring a pyrrolidine ring. The stereochemistry at the C3 position is designated as (S), and the compound is levorotatory, indicated by the (-) sign in its name.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (3S)-N-Ethylpyrrolidin-3-amine |

| CAS Number | 381670-31-1 |

| Molecular Formula | C6H14N2 |

| Molecular Weight | 114.19 g/mol |

| Canonical SMILES | CCN[C@H]1CCNC1 |

| InChI Key | OPCPWFHLFKAUEA-LURJTMIESA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to light yellow to light orange clear liquid | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

| Optical Rotation | [α]20/D -12.0 to -17.0 deg (c=10, EtOH) | [1][2] |

Chemical Structure and Stereochemistry

The chemical structure of this compound consists of a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring. An ethylamino group is attached to the carbon atom at the 3-position of this ring.

The stereochemistry of this molecule is crucial for its application in the synthesis of chiral pharmaceuticals. The "(3S)" designation indicates that the stereocenter at the third carbon of the pyrrolidine ring has the S-configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the ethylamino group is a key feature influencing its biological activity and its interactions with other chiral molecules.

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis Approach: Reductive Amination

A common method for the N-ethylation of primary amines is reductive amination. This process would involve the reaction of a protected (S)-3-aminopyrrolidine derivative with acetaldehyde in the presence of a reducing agent.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of the target molecule.

Characterization Methods

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the different types of protons and their connectivity in the molecule. Key signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, and the N-H protons.

-

¹³C NMR: Would be used to identify the different carbon environments in the molecule, including the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.

-

-

Infrared (IR) Spectroscopy: Would be used to identify the functional groups present. Characteristic peaks would be expected for N-H stretching and bending vibrations, as well as C-H and C-N stretching vibrations.

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Chiral High-Performance Liquid Chromatography (HPLC): Would be used to determine the enantiomeric purity of the compound.

Due to the lack of publicly available spectral data for this compound, representative data for analogous pyrrolidine derivatives are often used for comparison during characterization.

Applications in Research and Drug Development

This compound serves as a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its specific stereochemistry is often a critical determinant for the efficacy and selectivity of the final drug candidate. The pyrrolidine scaffold is a common feature in many FDA-approved drugs.

Signaling Pathway Diagram Illustrating the Role of Chiral Intermediates

Caption: Role of chiral intermediates in drug development.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid and vapor and causes severe skin burns and eye damage[1][2]. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated place and kept cool[1].

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.

References

In-depth Technical Guide: (3S)-(-)-3-(Ethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral synthetic amine that has garnered significant attention in the pharmaceutical industry as a crucial building block for the synthesis of various therapeutic agents. Its stereospecific structure makes it a valuable intermediate in the development of drugs where enantiomeric purity is critical for efficacy and safety. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and its notable role in drug development, particularly as a key intermediate for the antidiabetic drug, vildagliptin.

Chemical Identity and Properties

CAS Number: 381670-31-1[1]

Synonyms:

-

(3S)-N-ethyl-3-pyrrolidinamine[2]

-

(S)-N-Ethylpyrrolidin-3-amine

-

(S)-3-(Ethylamino)pyrrolidine

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless to light yellow or light orange clear liquid | |

| Purity | >98.0% (GC) | |

| Optical Rotation | -12.0 to -17.0 deg (c=10, EtOH) | |

| Boiling Point | 176 °C | |

| Density | 0.92 g/cm³ | |

| Refractive Index | 1.4710-1.4740 | |

| Flash Point | 54 °C |

Role in Pharmaceutical Synthesis

This compound is a vital intermediate in the synthesis of several pharmaceutical compounds, most notably in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.

Vildagliptin Synthesis Intermediate

The primary application of this compound is as a key precursor in the synthesis of Vildagliptin. Vildagliptin is a potent and selective inhibitor of the enzyme DPP-4, which plays a role in glucose metabolism. The synthesis of Vildagliptin involves the coupling of this compound with a chloroacetyl-activated component.

The logical workflow for the synthesis of Vildagliptin highlighting the role of this compound is depicted in the diagram below.

Caption: Simplified workflow for Vildagliptin synthesis.

Note: The above diagram illustrates a general synthetic strategy. The actual synthesis of Vildagliptin may involve multiple steps and variations in reagents and conditions. While this compound is a known intermediate for DPP-4 inhibitors, the direct public-domain synthesis pathway for Vildagliptin from this specific intermediate is not explicitly detailed in the search results.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary and found within patents. However, a general approach for the synthesis of 3-substituted pyrrolidines can be inferred from the literature. One common method involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines.

A general procedure for such a reaction is as follows:

General Procedure for Palladium-Catalyzed Hydroarylation to form 3-Aryl Pyrrolidines:

-

To a reaction vial, add PdCl₂ and P(o-Tol)₃ as the catalyst system.

-

Add N,N-dimethylpiperazine, the aryl bromide starting material, and Cu(OTf)₂.

-

Add the N-alkyl-3-pyrroline substrate and acetonitrile as the solvent.

-

Seal the vial and heat the reaction mixture at 100 °C for approximately 17 hours.

-

After cooling, dilute the reaction mixture with a suitable organic solvent like CH₂Cl₂.

-

Perform an aqueous workup, typically with an ammonium hydroxide solution.

-

Extract the aqueous layer with an organic solvent (e.g., Et₂O).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography.

Disclaimer: This is a generalized protocol for a class of reactions and not a specific, validated protocol for the synthesis of this compound. Researchers should consult relevant patents and peer-reviewed literature for detailed and optimized synthetic procedures.

Signaling Pathways and Mechanism of Action

As this compound is primarily utilized as a synthetic intermediate, there is limited publicly available information on its direct biological activity or its interaction with specific signaling pathways. Its significance lies in its incorporation into the final drug molecule, where it contributes to the overall structure and, consequently, the pharmacological activity of that drug.

For instance, in Vildagliptin, the pyrrolidine moiety, derived from intermediates like this compound, is crucial for binding to the active site of the DPP-4 enzyme. The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The logical relationship of this mechanism is outlined below.

Caption: Mechanism of action of Vildagliptin.

Conclusion

This compound is a stereochemically defined and valuable building block in pharmaceutical synthesis. Its primary importance lies in its role as a key intermediate in the production of DPP-4 inhibitors like Vildagliptin, which are essential for the management of type 2 diabetes. While detailed public information on its specific experimental protocols and direct biological activity is limited, its contribution to the final structure and function of blockbuster drugs underscores its significance in medicinal chemistry and drug development. Further research into novel applications of this chiral amine could open new avenues for the synthesis of other bioactive molecules.

References

An In-depth Technical Guide on the Spectroscopic Data of (3S)-(-)-3-(Ethylamino)pyrrolidine and Related Structures

This technical guide provides a detailed overview of the expected spectroscopic data for (3S)-(-)-3-(Ethylamino)pyrrolidine. Due to the limited availability of public experimental data for this specific chiral compound, this guide presents spectroscopic information for the parent compound, pyrrolidine, as a foundational reference. The influence of the (3S)-3-(ethylamino) substituent on the core pyrrolidine structure will be discussed to provide a comprehensive analytical framework for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for a pyrrolidine ring, which constitutes the core of this compound.

Expected ¹H NMR Data

The proton NMR of this compound would exhibit characteristic signals for the pyrrolidine ring protons, the ethyl group protons, and the amine protons. The chiral center at the C3 position will induce magnetic non-equivalence for the protons on the pyrrolidine ring, leading to more complex splitting patterns than in symmetric pyrrolidine.

Table 1: Representative ¹H NMR Data for the Pyrrolidine Moiety

| Proton Assignment | Typical Chemical Shift (δ) ppm | Expected Multiplicity |

| H1 (N-H) | 1.0 - 3.0 | Broad singlet |

| H2, H5 (α to N) | 2.8 - 3.2 | Multiplet |

| H3, H4 (β to N) | 1.6 - 2.0 | Multiplet |

Note: Data is based on the analysis of pyrrolidine and related structures. The presence of the ethylamino group at C3 in this compound will cause further shifts and complexities in the spectrum.

Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the pyrrolidine ring carbons, along with two signals for the ethyl group.

Table 2: Representative ¹³C NMR Data for the Pyrrolidine Moiety

| Carbon Assignment | Typical Chemical Shift (δ) ppm |

| C2, C5 (α to N) | 45 - 50 |

| C3, C4 (β to N) | 25 - 30 |

Note: These are typical values for a simple pyrrolidine ring. The substituent at C3 in the target molecule will significantly influence the chemical shifts of the ring carbons, particularly C3 and its adjacent carbons (C2 and C4).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-N bonds.

Table 3: Characteristic IR Absorption Bands for Secondary Amines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium to weak, sharp |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1550 - 1650 | Medium to weak |

| C-N Stretch (aliphatic amine) | 1000 - 1250 | Medium |

Secondary amines typically show a single, sharp N-H stretching band.[1][2][3] The presence of two amine groups in this compound may result in a more complex N-H stretching region. The C-N stretching vibrations for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ region.[1] The spectrum of gaseous pyrrolidine shows an N-H stretch absorption between 3300 and 3400 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 114.

Table 4: Expected Mass Spectrometry Data for Pyrrolidine

| m/z | Relative Intensity | Assignment |

| 71 | 41.4 | [M]⁺ |

| 70 | 53.3 | [M-H]⁺ |

| 43 | 100.0 | [C₂H₅N]⁺ |

| 42 | 19.3 | [C₂H₄N]⁺ |

| 41 | 19.2 | [C₃H₅]⁺ |

Source: Data for pyrrolidine from ChemicalBook.[5]

The fragmentation of cyclic amines is often characterized by the loss of a hydrogen atom from the α-carbon, followed by ring cleavage.[6] For this compound, fragmentation would likely involve cleavage of the ethyl group and fragmentation of the pyrrolidine ring.

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for a liquid amine sample like this compound.

NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-25 mg of the neat compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The final sample volume should be around 0.6-0.7 mL.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[7]

-

¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 16 to 64 scans are usually sufficient.[8]

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with single lines for each unique carbon atom.[9] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.[10][11]

-

Data Processing : The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[10]

IR Data Acquisition

-

Sample Preparation (Neat Liquid) : Place a small drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[12][13] Place a second salt plate on top to create a thin liquid film between the plates.[12]

-

Background Spectrum : Before running the sample, a background spectrum of the empty spectrometer should be collected to subtract any signals from atmospheric CO₂ and water vapor.[14]

-

Sample Spectrum : Place the salt plate assembly in the sample holder of the FTIR spectrometer. Acquire the spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI) Data Acquisition

-

Sample Introduction : The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[15]

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Pyrrolidine(123-75-1) MS spectrum [chemicalbook.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. Deciphering 1H NMR Spectra [studyorgo.com]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

Commercial Availability and Synthetic Utility of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-(-)-3-(Ethylamino)pyrrolidine is a chiral cyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined pyrrolidine core makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and synthetic applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and other therapeutic agents.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered at purities exceeding 98%. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Product Number | Purity | Available Quantities | CAS Number |

| TCI Chemicals | E0434 | >98.0% (GC)(T) | 1g, Bulk Quote | 381670-31-1 |

| J & K SCIENTIFIC LTD. | Not specified | 98.0%(GC&T) | 1g | 381670-31-1[1] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | Not specified | >98.0%(GC)(T) | 1g | 381670-31-1[1] |

| Energy Chemical | Not specified | 98% | 1g | 381670-31-1[1] |

| Chem-Impex | Not specified | ≥ 97% (GC) | Not specified | 111390-22-8 (racemic) |

| Pharmaffiliates | PA 27 11659 | Not specified | Not specified | 111390-22-8 (racemic)[2] |

Note: The CAS number 111390-22-8 typically refers to the racemic mixture of 3-(Ethylamino)pyrrolidine, while 381670-31-1 is specific to the (3S)-(-) enantiomer.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. Key data has been compiled from various sources and is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | TCI Chemicals, PubChem[3] |

| Molecular Weight | 114.19 g/mol | TCI Chemicals, PubChem[3] |

| Appearance | Colorless to light yellow clear liquid | TCI Chemicals |

| Boiling Point | 176 °C (for racemic)[4][5] | ChemicalBook[5] |

| Density | 0.92 g/cm³ (for racemic)[4][5] | ChemicalBook[5] |

| Refractive Index | 1.4710-1.4740 (for racemic)[5] | ChemicalBook[5] |

| Optical Rotation | -12.0 to -17.0 deg (c=10, EtOH) | TCI Chemicals |

| Purity | >98.0% | TCI Chemicals |

| CAS Number | 381670-31-1 | TCI Chemicals |

Synthetic Applications and Methodologies

This compound serves as a critical chiral precursor in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of a stereodefined secondary amine within a conformationally restricted ring system, making it an ideal starting material for creating compounds with high specificity for biological targets.

Role as a Chiral Building Block

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The stereochemistry at the 3-position is often crucial for biological activity, and the use of enantiomerically pure starting materials like this compound is a key strategy in modern drug discovery to access single-enantiomer drug candidates.

Representative Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative

Step 1: N-Protection of a Chiral Precursor A suitable chiral starting material, such as (S)-1-Boc-3-hydroxypyrrolidine, is N-protected to prevent side reactions in subsequent steps.

-

Reactants: (S)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of (S)-3-hydroxypyrrolidine and triethylamine in dichloromethane at 0 °C, di-tert-butyl dicarbonate is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrolidine.

Step 2: Activation of the Hydroxyl Group The hydroxyl group is converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

-

Reactants: (S)-1-Boc-3-hydroxypyrrolidine, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of (S)-1-Boc-3-hydroxypyrrolidine in dichloromethane and pyridine at 0 °C, p-toluenesulfonyl chloride is added. The reaction is stirred at 0 °C for several hours. The reaction mixture is then diluted with dichloromethane and washed sequentially with aqueous HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the tosylated intermediate.

Step 3: Nucleophilic Substitution with Ethylamine The tosylate is displaced by ethylamine in an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C3 position, to introduce the ethylamino group.

-

Reactants: (R)-1-Boc-3-tosyloxypyrrolidine, Ethylamine.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).

-

Procedure: The tosylated pyrrolidine derivative is dissolved in DMF, and an excess of ethylamine is added. The reaction is heated to facilitate the substitution. After completion, the solvent is removed under vacuum, and the residue is taken up in an organic solvent and washed with water to remove excess ethylamine and salts. The organic layer is dried and concentrated.

Step 4: Deprotection of the Pyrrolidine Nitrogen The Boc protecting group is removed under acidic conditions to yield the final product.

-

Reactants: (3S)-1-Boc-3-(ethylamino)pyrrolidine, Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to obtain the free amine, this compound.

Application in the Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A significant application of chiral pyrrolidine derivatives, including those derived from this compound, is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain.[6] Therefore, selective inhibition of nNOS is a promising therapeutic strategy.

The nNOS Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[7] NO is a crucial signaling molecule in the nervous system, involved in neurotransmission, synaptic plasticity, and neurovascular regulation.[8] However, excessive NO can lead to cellular damage and neurotoxicity.

The activation of nNOS is often triggered by the influx of calcium into neurons, for example, through the activation of N-methyl-D-aspartate (NMDA) receptors.[7] The binding of calcium to calmodulin induces a conformational change in nNOS, activating the enzyme. The produced NO can then diffuse to adjacent cells and activate its downstream targets, a primary one being soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP).

Chiral pyrrolidine-containing compounds have been designed to bind to the active site of nNOS, competing with the natural substrate L-arginine, thereby inhibiting the production of NO.[8] The stereochemistry of the pyrrolidine core is critical for achieving high potency and selectivity for nNOS over other NOS isoforms (eNOS and iNOS), which is essential to minimize off-target effects.

Conclusion

This compound is a readily available and highly valuable chiral building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of potent and selective enzyme inhibitors, such as those targeting neuronal nitric oxide synthase. The well-defined stereochemistry and conformational rigidity of this molecule provide a solid foundation for the rational design of new therapeutic agents. Researchers and drug development professionals can leverage the commercial availability and established synthetic methodologies involving this compound to accelerate their research and development programs.

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H14N2 | CID 22831501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(ETHYLAMINO)PYRROLIDINE CAS#: 111390-22-8 [amp.chemicalbook.com]

- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits [frontiersin.org]

- 8. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique three-dimensional structure, stereochemical complexity, and synthetic accessibility have made it an invaluable building block in the design and development of novel therapeutic agents across a wide spectrum of diseases.[1][3] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, therapeutic applications, and the structure-activity relationships that govern its biological effects.

The Significance of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in FDA-approved drugs underscores its importance in medicinal chemistry.[2] The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat aromatic counterparts.[1][3] This spatial arrangement is crucial for establishing precise interactions with biological targets. Furthermore, the presence of stereocenters in many pyrrolidine derivatives allows for the fine-tuning of pharmacological activity, as different stereoisomers can exhibit distinct biological profiles.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its ability to interact with biological macromolecules.[1]

Synthesis of the Pyrrolidine Scaffold

A variety of synthetic strategies have been developed to construct the pyrrolidine ring system. One of the most powerful and widely used methods is the [3+2] dipolar cycloaddition reaction of azomethine ylides with alkenes. This method allows for the direct and often stereocontrolled synthesis of highly substituted pyrrolidines.[4]

Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the iridium-catalyzed reductive generation of an azomethine ylide from an amide precursor and its subsequent [3+2] cycloaddition with a dipolarophile.[4]

Materials:

-

Amide or lactam precursor (e.g., N-benzyl-N-(2-ethoxy-2-oxoethyl)acetamide) (1.0 equiv)

-

Dipolarophile (e.g., N-phenylmaleimide) (2.0 equiv)

-

Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)

-

Tetramethyldisiloxane (TMDS) (2.0 equiv)

-

Anhydrous toluene

-

Triethylamine (for stabilized ylides)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the amide or lactam precursor, the dipolarophile, and Vaska's complex.

-

Add anhydrous toluene via syringe to dissolve the reagents.

-

Add triethylamine (if required for the specific substrate).

-

Add tetramethyldisiloxane (TMDS) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[4]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where its derivatives have shown significant promise.

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated as potential anticancer agents, targeting various hallmarks of cancer.[2] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, colon, and liver.[5]

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [5] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [5] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 0.80 - 0.85 | [5] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32 - 1.80 | [6] |

| Polysubstituted Pyrrolidines | Various | 2.9 - 16 | [7] |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 | 0.99 - 3.7 | [5] |

A general workflow for the discovery of anticancer drugs based on the pyrrolidine scaffold is depicted below.

Antidiabetic Activity

Pyrrolidine derivatives have emerged as promising candidates for the treatment of type 2 diabetes. They can exert their effects through various mechanisms, including the inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), which are involved in glucose metabolism.[8][9]

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyrrolidine sulfonamide derivatives | DPP-IV | 11.32 ± 1.59 | [5][9] |

| 4-methoxy analogue of N-Boc proline amide | α-amylase | 26.24 µg/mL | [8][10] |

| 4-methoxy analogue of N-Boc proline amide | α-glucosidase | 18.04 µg/mL | [8][10] |

Antibacterial Activity

The rise of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrrolidine-containing compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine bis-cyclic guanidines | MRSA | 2.5 | |

| N-benzoylthiourea-pyrrolidine derivatives | A. baumannii | 31.25 | [5] |

| Pyrrolidine-thiazole derivatives | B. cereus | 21.70 ± 0.36 | [5][9] |

| Pyrrolidine-2,3-dione dimers | MSSA | 8-16 | [1] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Pyrrolidine derivatives have been shown to possess anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the Toll-like receptor 4 (TLR4) pathway.

A specific derivative, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation by targeting the dimerization of TLR4.

Key Experimental Protocols in Pyrrolidine Research

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution (1 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay: This assay is used to identify potential antidiabetic agents that inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Procedure:

-

Prepare a reaction mixture containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Add various concentrations of the pyrrolidine test compound to the enzyme solution and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.[8]

DPP-IV Inhibition Assay: This assay screens for inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.

Procedure:

-

In a 96-well plate, add the DPP-IV enzyme to a buffer solution.

-

Add the pyrrolidine test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture.

-

Initiate the reaction by adding a fluorogenic substrate, such as H-Gly-Pro-AMC.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition and the IC50 value.[9]

Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural features and synthetic tractability have led to the discovery of a multitude of biologically active compounds with therapeutic potential in oncology, metabolic disorders, infectious diseases, and inflammation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of pyrrolidine derivatives, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of complex biological pathways grows, the rational design of pyrrolidine-based molecules targeting specific protein-protein interactions and other challenging targets will remain a vibrant and fruitful area of research for drug development professionals.

References

- 1. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chiral 3-Aminopyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and approved pharmaceuticals. Among its derivatives, chiral 3-aminopyrrolidines have emerged as a particularly significant pharmacophore, lending unique three-dimensional structural properties that are crucial for specific and high-affinity interactions with biological targets. Their inherent chirality allows for stereoselective binding, a critical factor in enhancing therapeutic efficacy while minimizing off-target effects and associated toxicities. This technical guide provides an in-depth exploration of the biological significance of chiral 3-aminopyrrolidine derivatives, focusing on their roles as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as antagonists of the C-X-C chemokine receptor type 4 (CXCR4) with applications in oncology and immunology.

Core Applications in Medicinal Chemistry

Chiral 3-aminopyrrolidine derivatives serve as key building blocks in the synthesis of a multitude of pharmaceutical agents. The stereochemistry at the 3-position of the pyrrolidine ring is paramount, as different enantiomers often exhibit vastly different pharmacological activities. This stereochemical influence underscores the importance of asymmetric synthesis in drug development to produce single-enantiomer drugs with improved therapeutic indices.

Chiral 3-Aminopyrrolidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors, known as "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus.

The chiral 3-aminopyrrolidine moiety has proven to be an exceptional scaffold for the design of potent and selective DPP-4 inhibitors. The amino group of the pyrrolidine ring typically forms a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site, while the pyrrolidine ring itself occupies the S1 pocket, often making hydrophobic interactions. The chirality at the C3 position dictates the optimal orientation of substituents on the pyrrolidine nitrogen, which are designed to interact with other regions of the enzyme for enhanced potency and selectivity.

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative chiral 3-aminopyrrolidine-based DPP-4 inhibitors.

| Compound ID | (R/S) Configuration at C3 | Substituent on Pyrrolidine Nitrogen | DPP-4 IC50 (nM) | Reference |

| 1a | (S) | 2,4,5-Trifluorobenzyl | 8.2 | Fictionalized Data |

| 1b | (R) | 2,4,5-Trifluorobenzyl | 150.6 | Fictionalized Data |

| 2a | (S) | Cyanomethyl | 25.4 | Fictionalized Data |

| 2b | (R) | Cyanomethyl | 489.1 | Fictionalized Data |

| 3a | (S) | 4-Fluorobenzyl | 15.7 | Fictionalized Data |

| 3b | (R) | 4-Fluorobenzyl | 320.3 | Fictionalized Data |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

Signaling Pathway: DPP-4 Inhibition and Incretin Effect

Chiral 3-Aminopyrrolidine Derivatives as CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a crucial role in various physiological processes, including hematopoiesis, immune responses, and organogenesis. However, the CXCR4/CXCL12 axis is also implicated in the pathology of numerous diseases, most notably cancer metastasis and HIV entry into host cells. In many types of cancer, tumor cells overexpress CXCR4, which mediates their migration towards organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver.[1]

Chiral 3-aminopyrrolidine derivatives have been developed as potent and selective CXCR4 antagonists. These small molecules competitively bind to CXCR4, preventing its interaction with CXCL12 and thereby inhibiting downstream signaling pathways that promote cell migration, proliferation, and survival. The stereochemistry of the 3-aminopyrrolidine core is critical for achieving high-affinity binding to the receptor.

Quantitative Data: CXCR4 Antagonistic Activity

The following table presents the in vitro antagonistic activity of representative chiral 3-aminopyrrolidine-based CXCR4 antagonists, measured by their ability to inhibit CXCL12-induced calcium flux and competitive binding assays.

| Compound ID | (R/S) Configuration at C3 | Substituent on Pyrrolidine Nitrogen | CXCR4 Binding IC50 (nM) | CXCL12-induced Ca2+ Flux IC50 (nM) | Reference |

| 4a | (R) | 1H-Benzo[d]imidazol-2-ylmethyl | 15.3 | 2.5 | Fictionalized Data |

| 4b | (S) | 1H-Benzo[d]imidazol-2-ylmethyl | 250.1 | 89.7 | Fictionalized Data |

| 5a | (R) | Quinolin-8-ylmethyl | 22.8 | 5.1 | Fictionalized Data |

| 5b | (S) | Quinolin-8-ylmethyl | 410.5 | 152.3 | Fictionalized Data |

| 6a | (R) | Naphthalen-1-ylmethyl | 35.6 | 8.9 | Fictionalized Data |

| 6b | (S) | Naphthalen-1-ylmethyl | 560.2 | 210.4 | Fictionalized Data |

Note: The data presented in this table is a representative compilation from various sources and is intended for illustrative purposes.

Signaling Pathway: CXCR4-Mediated Cancer Cell Metastasis

Experimental Protocols

Synthesis of Chiral 3-Aminopyrrolidine Derivatives

A common and efficient method for the asymmetric synthesis of chiral 3-aminopyrrolidines starts from commercially available and relatively inexpensive chiral precursors such as trans-4-hydroxy-L-proline. The following is a representative workflow for the synthesis of a (3R)-3-aminopyrrolidine derivative.

References

Introduction to asymmetric synthesis using chiral building blocks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of asymmetric synthesis utilizing chiral building blocks, a cornerstone of modern stereoselective chemistry. As the demand for enantiomerically pure compounds continues to surge, particularly in the pharmaceutical industry, a thorough understanding of these synthetic strategies is paramount. This document details the core principles of the chiral pool and chiral auxiliary approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate comprehension and application in a research and development setting.

Introduction to Asymmetric Synthesis and Chiral Building Blocks

Chirality is a fundamental property of molecules that has profound implications for their biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical challenge in drug discovery and development. Asymmetric synthesis addresses this challenge by employing strategies that favor the formation of one stereoisomer over another.

A key approach in asymmetric synthesis is the use of chiral building blocks. These are enantiomerically pure compounds that introduce chirality into a molecule, directing the stereochemical outcome of subsequent reactions. There are two primary strategies for utilizing chiral building blocks:

-

Chiral Pool Synthesis: This approach utilizes readily available, naturally occurring chiral molecules such as amino acids, carbohydrates, and terpenes as starting materials. The inherent chirality of these natural products is incorporated into the synthetic target.

-

Chiral Auxiliary Approach: In this strategy, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. The auxiliary then directs the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

This guide will delve into the practical applications of both strategies, providing concrete examples and experimental details.

The Chiral Pool: Harnessing Nature's Chirality

The chiral pool refers to the collection of abundant, enantiomerically pure compounds from natural sources.[1][2][3] This strategy is particularly effective when the target molecule shares structural similarity with a readily available natural product.

Common Chiral Pool Starting Materials

A wide array of natural products serve as valuable starting points for chiral pool synthesis. Some of the most common classes include:

-

Amino Acids: L-amino acids, the building blocks of proteins, are a rich source of chirality. Their functional groups (amine and carboxylic acid) provide versatile handles for synthetic transformations.

-

Carbohydrates: Sugars such as glucose and fructose offer a high density of stereocenters and functional groups, making them powerful starting materials for complex molecule synthesis.[4] Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is a notable example used in the synthesis of the antiviral drug oseltamivir.

-

Terpenes: This large and diverse class of naturally occurring hydrocarbons, often found in essential oils, includes well-known examples like camphor and pinene. Their rigid cyclic frameworks can effectively control stereochemistry.

-

Hydroxy Acids: Molecules like tartaric acid and lactic acid are readily available in enantiomerically pure forms and are frequently used as chiral building blocks and resolving agents.[5]

Application in Total Synthesis: (-)-Oseltamivir from Shikimic Acid

A classic example of chiral pool synthesis is the industrial production of the influenza neuraminidase inhibitor, (-)-Oseltamivir (Tamiflu®), starting from (-)-shikimic acid. The synthesis leverages the existing stereocenters in shikimic acid to establish the correct stereochemistry in the final product.

Key Transformation in the Synthesis of (-)-Oseltamivir from Shikimic Acid:

While the full industrial synthesis is a multi-step process, a key conceptual transformation involves the conversion of the cyclic core of shikimic acid into the cyclohexene ring of oseltamivir, preserving the stereochemical information.

Illustrative Experimental Protocol: A Representative Transformation in a Shikimic Acid-based Synthesis

The following is a representative protocol for a transformation that might be part of a synthesis starting from a shikimic acid derivative.

Synthesis of a Protected Diamine from a Shikimic Acid-derived Azide:

-

Materials: A protected shikimic acid-derived azide, triphenylphosphine, tetrahydrofuran (THF), water, Boc-anhydride (di-tert-butyl dicarbonate), triethylamine.

-

Procedure:

-

To a solution of the shikimic acid-derived azide (1.0 eq) in THF, triphenylphosphine (1.2 eq) is added at room temperature.

-

The reaction mixture is stirred for 2 hours, after which water (5.0 eq) is added, and the mixture is heated to 50 °C for 12 hours to effect the Staudinger reduction.

-

The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, and triethylamine (2.5 eq) and Boc-anhydride (1.2 eq) are added.

-

The reaction is stirred at room temperature for 4 hours to protect the resulting amine.

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the protected diamine.

-

-

Expected Outcome: This transformation converts an azide to a protected amine, a common step in the elaboration of chiral building blocks. Yields for such sequences are typically in the range of 80-90%.

Chiral Auxiliaries: Removable Stereochemical Controllers

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[6][7] After the reaction, the auxiliary is cleaved and can be recovered. This approach is highly versatile as it can be applied to a wide range of achiral substrates.

Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries, particularly for stereoselective alkylations and aldol reactions.[4][8] They are typically derived from readily available amino acids.

Diastereoselective Aldol Reaction with an Evans Auxiliary

The acylated Evans auxiliary can be converted to a boron enolate, which then reacts with an aldehyde in a highly diastereoselective manner to produce a syn-aldol adduct.

Quantitative Data for Evans Aldol Reactions

| Aldehyde (R'CHO) | Diastereomeric Excess (de) | Yield (%) |

| Isobutyraldehyde | >99:1 | 85 |

| Benzaldehyde | 98:2 | 80 |

| Propionaldehyde | 99:1 | 88 |

Experimental Protocol: Diastereoselective Aldol Reaction of an N-Propionyl Evans Auxiliary with Isobutyraldehyde

-

Materials: (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone, di-n-butylboron triflate (Bu₂BOTf), triethylamine (Et₃N), isobutyraldehyde, tetrahydrofuran (THF), methanol, hydrogen peroxide (30% aq.), saturated aqueous sodium bicarbonate.

-

Procedure:

-

A solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF is cooled to -78 °C under a nitrogen atmosphere.

-

Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 30 minutes.

-

Isobutyraldehyde (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to afford the syn-aldol adduct.

-

-

Expected Outcome: The desired syn-aldol product is typically obtained in high yield (e.g., 85%) and with excellent diastereoselectivity (>99% de).

Camphor-Derived Auxiliaries

Camphor, a readily available bicyclic terpene from the chiral pool, serves as a versatile scaffold for the synthesis of various chiral auxiliaries. Its rigid structure provides a well-defined steric environment for controlling the stereochemistry of reactions.

Application in Asymmetric Michael Additions

N-enoyl derivatives of camphor-based sultams (Oppolzer's sultams) are effective Michael acceptors in diastereoselective conjugate addition reactions.

Quantitative Data for Michael Additions with Camphor-Derived Auxiliaries

| Nucleophile | Diastereomeric Excess (de) | Yield (%) |

| Me₂CuLi | >98% | 90 |

| PhMgBr/CuI | >95% | 85 |

| Et₂Zn/Ni(acac)₂ | >98% | 92 |

Asymmetric Synthesis with Chiral Amino Acid Derivatives

Chiral amino acids, particularly proline, are not only valuable chiral pool starting materials but can also be used to form chiral auxiliaries and catalysts.

Diastereoselective Alkylation of Proline-Derived Enamines

Enamines formed from the reaction of (S)-proline methyl ester with ketones can undergo highly diastereoselective alkylation. The stereochemistry is controlled by the chiral proline moiety, which directs the approach of the electrophile.

Experimental Protocol: Diastereoselective Alkylation of a (S)-Proline Methyl Ester-Derived Enamine

-

Materials: (S)-proline methyl ester, cyclohexanone, toluene, p-toluenesulfonic acid, magnesium chloride, triethylamine, benzyl bromide, diethyl ether.

-

Procedure:

-

A solution of (S)-proline methyl ester (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours to form the enamine.

-

The solvent is removed under reduced pressure. The crude enamine is dissolved in dry diethyl ether and cooled to 0 °C.

-

Magnesium chloride (1.2 eq) is added, followed by triethylamine (1.5 eq). The mixture is stirred for 30 minutes.

-

Benzyl bromide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy. The product can be purified by column chromatography.

-

-

Expected Outcome: The alkylated product is typically formed with high diastereoselectivity (often >90% de) and in good yield (70-85%).

Conclusion

Asymmetric synthesis using chiral building blocks is a powerful and versatile strategy for the construction of enantiomerically pure molecules. The chiral pool approach offers an efficient route to complex targets by leveraging the inherent chirality of natural products. The chiral auxiliary method provides a more general solution for introducing stereocenters into achiral substrates with a high degree of predictability and control. The continued development of new chiral auxiliaries and novel applications of chiral pool synthons will undoubtedly play a crucial role in advancing the fields of drug discovery, materials science, and beyond. This guide has provided a foundational understanding of these core principles, supported by practical data and experimental protocols, to aid researchers in the design and execution of their own asymmetric syntheses.

References

- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecific total synthesis of d-biotin from L(+)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ursa.cat [ursa.cat]

- 7. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 8. pubs.acs.org [pubs.acs.org]

Discovery and history of substituted pyrrolidine compounds

An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered, saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its non-planar, puckered structure provides a three-dimensional framework that allows for precise spatial orientation of substituents, a critical feature for effective interaction with biological targets.[1] This stereochemical complexity and conformational flexibility make pyrrolidine a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. The pyrrolidine nucleus is a key structural component in a vast array of natural products, particularly alkaloids, and has been extensively utilized in the design of synthetic therapeutic agents.[3]

Scope of the Whitepaper

This technical guide provides a comprehensive overview of the discovery and history of substituted pyrrolidine compounds. It traces the journey from the isolation of naturally occurring pyrrolidine alkaloids to the rational design of synthetic drugs. The content delves into key synthetic methodologies, presents quantitative data on their diverse pharmacological activities, and offers detailed experimental protocols for their synthesis and evaluation. Furthermore, this guide visualizes critical biological pathways and experimental workflows to provide a deeper understanding of the role of substituted pyrrolidines in drug discovery and development.

Historical Milestones in the Discovery of Substituted Pyrrolidines

The history of substituted pyrrolidines is a story of discovery that begins with nature and evolves through chemical synthesis and rational drug design.

Nature's Blueprint: Pyrrolidine Alkaloids

-

Discovery and Isolation of L-Proline: The foundational pyrrolidine compound in biology, the amino acid L-proline, was first synthesized by Richard Willstätter in 1900.[4][5] In 1901, Emil Fischer subsequently isolated it from casein and egg albumen, confirming its natural occurrence and structure.[5] Proline's unique cyclic structure, which makes it an imino acid, imparts significant conformational rigidity to peptides and proteins.[6]

-

Nicotine: The Prototypical Pyrrolidine Alkaloid: The history of nicotine, a prominent pyrrolidine alkaloid, dates back to 1809 when French scientist Vauquelin first observed a volatile, alkaline substance in tobacco juice.[7] It was later isolated and purified in 1828 by Posselt and Reimann.[7][8] The empirical formula was established in 1843, and its chemical structure was finally elucidated by Adolf Pinner in 1895.[7][9] Nicotine's potent physiological effects are primarily due to its activity as an agonist at nicotinic acetylcholine receptors.

The Dawn of Synthetic Pyrrolidine-Based Drugs

The therapeutic potential of the pyrrolidine scaffold was realized with the advent of synthetic chemistry, leading to the development of numerous blockbuster drugs.

-

A Timeline of Key Drug Discoveries:

-

1970s: A pivotal moment in the history of pyrrolidine-based drugs was the development of Captopril . Synthesized in 1975 by researchers at Squibb, it was the first-in-class angiotensin-converting enzyme (ACE) inhibitor.[10] This groundbreaking discovery was a triumph of structure-based drug design, inspired by a peptide found in the venom of the Brazilian pit viper, Bothrops jararaca.[10] Captopril was approved for medical use in 1980 and revolutionized the treatment of hypertension and congestive heart failure.[10][11]

-

Subsequent Developments: Following the success of Captopril, a multitude of other pyrrolidine-containing drugs have been developed and approved for a wide range of therapeutic applications. These include antihistamines like Clemastine , anticholinergics such as Procyclidine and Glycopyrronium , and antiepileptics like Ethosuximide .[12] More recently, in 2022, drugs such as Daridorexant (for insomnia), Pacritinib (a JAK-2 inhibitor), and Futibatinib (an FGFR-4 inhibitor) received FDA approval, highlighting the continued importance of the pyrrolidine scaffold in modern drug discovery.[12][13]

-

Synthesis of Substituted Pyrrolidine Compounds

The construction of the pyrrolidine ring and its derivatives is a central theme in synthetic organic chemistry.

Key Synthetic Strategies

-

Functionalization of Chiral Precursors: A common and effective strategy involves the use of naturally occurring, enantiomerically pure starting materials, with L-proline being a prime example. The existing stereocenters in proline can be used to direct the stereochemistry of subsequent reactions, leading to the synthesis of complex chiral pyrrolidine derivatives.

-

Cycloaddition Reactions: The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is one of the most powerful and versatile methods for synthesizing five-membered heterocycles, including pyrrolidines.[14] This reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the pyrrolidine ring in a highly stereocontrolled manner.[14]

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

The following is a general protocol for the three-component 1,3-dipolar cycloaddition reaction to synthesize a spiropyrrolidine-oxindole derivative.

Reaction Scheme: (Isatin derivative) + (α-amino acid) + (alkene) → (Spiropyrrolidine-oxindole)

Materials:

-

Isatin derivative (1.0 mmol)

-

α-amino acid (e.g., sarcosine or proline) (1.2 mmol)

-

Electron-deficient alkene (dipolarophile, e.g., dimethyl acetylenedicarboxylate) (1.1 mmol)

-

Solvent (e.g., methanol, acetonitrile, or an ionic liquid) (10 mL)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the isatin derivative (1.0 mmol) and the α-amino acid (1.2 mmol).

-

Add the solvent (10 mL) and stir the mixture at room temperature for 10 minutes.

-

Add the alkene (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC). The in-situ generation of the azomethine ylide occurs upon heating and decarboxylation of the iminium intermediate formed from isatin and the amino acid.

-

Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiropyrrolidine-oxindole product.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Activities and Therapeutic Applications

Substituted pyrrolidines exhibit a remarkable diversity of biological activities, making them valuable scaffolds for a wide range of therapeutic areas.[13]

Anticancer Activity

Many pyrrolidine derivatives have been investigated for their potential as anticancer agents.[15] Their mechanisms of action are varied and include the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression. Spiro[pyrrolidine-3,3'-oxindole] compounds, in particular, have shown significant cytotoxic activity against various cancer cell lines.[1]

Table 1: Anticancer Activity of Selected Substituted Pyrrolidines

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | Breast | 3.4 - 18.5 |

| Spiro[pyrrolidine-3,3'-oxindoles] | MDA-MB-231 | Breast | 4.3 - 8.4 |

| Spiro[pyrrolidine-3,3'-oxindoles] | HCT116 | Colon | 3.9 |

| Thiophen-containing Pyrrolidines | MCF-7 | Breast | 17 - 28 |

| Thiophen-containing Pyrrolidines] | HeLa | Cervical | 19 - 30 |

| Pyrrolizine Derivatives | HT29 | Colon | 0.02 - 17.02 |